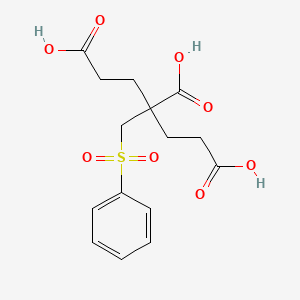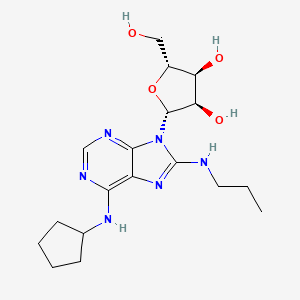![molecular formula C6H6BN3O2 B12928968 [1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid](/img/structure/B12928968.png)
[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridines, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[4,3-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields within a short reaction time . Another method involves the use of dicationic molten salts as active catalysts, which also provides high yields and can be performed under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[4,3-a]pyridines typically involve scalable reactions that can be performed under controlled conditions to ensure high purity and yield. The use of microwave-mediated synthesis and dicationic molten salts are promising approaches for industrial-scale production due to their efficiency and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-8-ylboronic acid involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in the position of the nitrogen atoms.
Pyrido[2,3-d]pyrimidines: These compounds have a similar pyridine ring but differ in their fused ring systems.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid is unique due to its boronic acid functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H6BN3O2 |
|---|---|
Poids moléculaire |
162.94 g/mol |
Nom IUPAC |
[1,2,4]triazolo[4,3-a]pyridin-8-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-2-1-3-10-4-8-9-6(5)10/h1-4,11-12H |
Clé InChI |
WTIMZDOHKXKBMB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CN2C1=NN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12928888.png)



![3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12928953.png)
